N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C18H25FN4O6S and its molecular weight is 444.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound notable for its complex structure, which includes an oxazolidinone ring, a sulfonyl group, and an oxalamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C18H20FN3O4S, with a molecular weight of approximately 367.42 g/mol. The presence of the 4-fluorophenyl group and the morpholino moiety suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C18H20FN3O4S |
Molecular Weight | 367.42 g/mol |
Functional Groups | Oxazolidinone, Sulfonyl, Oxalamide |
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways associated with cancer. The sulfonyl group may enhance the binding affinity to target enzymes, potentially leading to effective inhibition.
Anticancer Properties
In vitro assays have shown that compounds with similar structural features demonstrate anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis. The oxazolidinone structure is known to influence gene expression, suggesting that this compound may also have epigenetic effects.
Case Studies
- Histone Deacetylase Inhibition : Compounds containing oxazolidinone structures have been studied for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. This compound may exhibit similar properties, warranting further investigation into its HDAC inhibitory activity.
- Enzyme Interaction Studies : Interaction studies involving this compound are essential for understanding its biological mechanisms. These studies typically focus on assessing binding affinities and inhibition constants against target enzymes.
Synthesis Pathway
The synthesis of this compound generally involves several key steps:
- Formation of the Oxazolidinone Ring : Reacting an amino alcohol with a carbonyl compound under acidic conditions.
- Introduction of the Sulfonyl Group : The intermediate oxazolidinone is treated with a sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) in the presence of a base such as triethylamine.
- Oxalamide Formation : Finally, the sulfonylated oxazolidinone reacts with oxalyl chloride and morpholine to yield the desired product.
Research Findings
Recent studies highlight the potential therapeutic applications of this compound in treating metabolic disorders and cancers. The unique combination of functional groups enhances its selectivity and potency against specific biological targets.
Eigenschaften
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O6S/c19-14-1-3-15(4-2-14)30(26,27)23-9-12-29-16(23)13-21-18(25)17(24)20-5-6-22-7-10-28-11-8-22/h1-4,16H,5-13H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILNDNWSWGMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.